molecular formula C17H25NO4 B14513152 Dipentyl pyridine-2,6-dicarboxylate CAS No. 63597-04-6

Dipentyl pyridine-2,6-dicarboxylate

Cat. No.: B14513152
CAS No.: 63597-04-6
M. Wt: 307.4 g/mol
InChI Key: PONGQFFDPLOECH-UHFFFAOYSA-N
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Description

Dipentyl pyridine-2,6-dicarboxylate (DPPD) is an ester derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid). It is synthesized via the reaction of pyridine-2,6-dicarbonyl dichloride with n-pentanol in dichloromethane, using triethylamine as a base (Et₃N) . Key spectral data include IR peaks at 2955 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (ester C=O), and HRMS confirming a molecular ion [M+H]⁺ at m/z 280.1548 . DPPD’s pentyl ester groups impart distinct physical and chemical properties, making it valuable in polymer chemistry and coordination complexes.

Properties

CAS No.

63597-04-6

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

dipentyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C17H25NO4/c1-3-5-7-12-21-16(19)14-10-9-11-15(18-14)17(20)22-13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3

InChI Key

PONGQFFDPLOECH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:

Pyridine-2,6-dicarboxylic acid+2PentanolH2SO4Dipentyl pyridine-2,6-dicarboxylate+2H2O\text{Pyridine-2,6-dicarboxylic acid} + 2 \text{Pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} Pyridine-2,6-dicarboxylic acid+2PentanolH2​SO4​​Dipentyl pyridine-2,6-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dipentyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Pyridine-2,6-dicarboxylic acid.

    Reduction: Dipentyl pyridine-2,6-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of dipentyl pyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions or enzymes, thereby modulating their activity. The pyridine ring can coordinate with metal ions, while the ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Dimethyl and Diethyl Esters
  • Dimethyl pyridine-2,6-dicarboxylate (DMPD):

    • Molecular weight: 195.17 g/mol .
    • Key applications: Precursor for fluorescent chemosensors (e.g., receptor P3 in hydrazide-based sensors) , macrocyclic bisamides , and uranium coordination polymers .
    • Thermal stability: Thermochemical studies reveal decomposition pathways distinct from metal complexes, with lower thermal stability compared to cobalt(II) or zinc(II) derivatives .
  • Diethyl pyridine-2,6-dicarboxylate (DEPD):

    • Used in synthesizing biodegradable polyesters via azeotropic condensation with diols (e.g., poly(1,6-hexane-2,6-dicarboxylate pyridine)) .
    • Compared to DPPD, shorter ethyl chains reduce hydrophobicity, affecting polymer flexibility and solubility .
Chloromethyl and Vinyl Derivatives
  • 4-(Chloromethyl)pyridine-2,6-dicarboxylate (CMDPA):

    • Synthesized via chlorination of hydroxylmethyl derivatives using sulfuryl dichloride .
    • Reactivity: The chloromethyl group enables nucleophilic substitutions, forming derivatives like vinyl-linked compounds (DVDPA) under basic conditions .
  • Dimethyl 4-vinylpyridine-2,6-dicarboxylate (DVDPA):

    • Conjugated vinyl group enhances electronic properties, suitable for optoelectronic applications .

Coordination Complexes

Cobalt(II) and Zinc(II) Complexes
  • Cobalt(II) pyridine-2,6-dicarboxylate :

    • Thermal decomposition occurs in three stages: loss of crystal water (70–120°C), ligand decomposition (220–480°C), and residual metal-ligand complexes .
    • Applications: Anti-cancer activity with yields up to 50.45% .
  • Zinc(II) complexes :

    • Synthesized via reflux methods; toxicity studies suggest low environmental risk .
Uranium Complexes
  • Uranyl coordination polymers (e.g., [(UO₂)(pydc)₂]²⁻) utilize pyridine-2,6-dicarboxylate as a ligand, highlighting its role in stabilizing high-oxidation-state metals .

Polymer Chemistry

  • Polyesters from Diethyl Esters: Example: Poly(ethyleneglycol-2,6-dicarboxylate pyridine) exhibits tunable properties based on diol chain length .
  • Biodegradable Polymers: Diethyl pyridine-2,4-/2,5-dicarboxylates are used in bio-derived plastics, whereas DPPD’s non-bioderived status limits its sustainability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Ester Group Key Properties Applications
Dipentyl pyridine-2,6-dicarboxylate 280.15 Pentyl Hydrophobic, high boiling point Polymers, plasticizers
Dimethyl pyridine-2,6-dicarboxylate 195.17 Methyl High polarity, low thermal stability Sensors, macrocycles
Diethyl pyridine-2,6-dicarboxylate 223.21 Ethyl Moderate solubility Biodegradable polymers
Cobalt(II) dipic complex ~400 (varies) N/A High thermal stability Anti-cancer agents

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